![molecular formula C10H10N2 B1599128 4-Methylquinolin-3-amine CAS No. 50878-90-5](/img/structure/B1599128.png)
4-Methylquinolin-3-amine
Overview
Description
4-Methylquinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound features a quinoline core with a methyl group at the fourth position and an amine group at the third position, making it a unique and versatile molecule for various scientific applications.
Mechanism of Action
Target of Action
4-Methylquinolin-3-amine, like other quinoline derivatives, is known to interact with various biological targets. Quinoline derivatives have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through various mechanisms, leading to changes in the biological function of the targets . For instance, some quinoline-based compounds are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic free heme .
Biochemical Pathways
It’s worth noting that quinoline derivatives have been found to interact with the pi3k/akt/mtor pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
One of the quinoline amines, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was predicted to satisfy the adme profile .
Result of Action
Some quinoline amines have shown substantial biological activities, including anticancer effects .
Action Environment
The synthesis of quinoline derivatives can be influenced by various factors, including the choice of reagents and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylquinoline.
Nitration: The 4-methylquinoline undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: It can be further reduced to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon or platinum.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Methylquinolin-3-amine has shown potential in several therapeutic areas:
- Anticancer Activity : Quinoline derivatives, including this compound, have demonstrated significant antiproliferative effects against various cancer cell lines. Its mechanism often involves the induction of apoptosis through specific pathways related to tumor growth inhibition.
- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against resistant bacterial strains. Studies indicate that it can effectively inhibit the growth of pathogens, making it a candidate for developing new antibiotics.
- Antimalarial Potential : Research has indicated that quinoline derivatives can exhibit moderate activity against Plasmodium falciparum, the malaria-causing parasite. This suggests potential applications in antimalarial drug development .
Organic Synthesis
The functional groups present in this compound allow for versatile chemical modifications:
- Reactivity : The amino group can participate in nucleophilic substitutions and acylation reactions, making it useful for synthesizing more complex organic compounds. For example, it readily reacts with acid chlorides to form amides.
- Building Block for Derivatives : It serves as a precursor for synthesizing various quinoline derivatives that can be tailored for specific biological activities or industrial applications .
The biological activities of this compound are primarily attributed to its interaction with molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which is crucial for its anticancer and antimicrobial effects .
- Receptor Interaction : It may interact with neurotransmitter receptors, suggesting potential antidepressant effects alongside its antimicrobial properties .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted its antiproliferative activity against cancer cell lines, emphasizing its potential as a lead compound in cancer therapy.
- Antimicrobial Efficacy : Research indicated that this compound exhibited significant activity against gram-positive bacteria such as Bacillus subtilis and Bacillus coccus, with minimum inhibitory concentrations comparable to established antibiotics .
- Antimalarial Research : Investigations into its antimalarial properties revealed moderate effectiveness against chloroquine-sensitive and resistant strains of P. falciparum, indicating its potential role in developing new treatments for malaria .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and amine groups.
4-Methylquinoline: Similar structure but lacks the amine group.
3-Aminoquinoline: Similar structure but lacks the methyl group.
Uniqueness: 4-Methylquinolin-3-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties
Biological Activity
4-Methylquinolin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a quinoline backbone with a methyl group at the 4-position and an amino group at the 3-position. This unique structure contributes to its reactivity and biological activity:
- Functional Groups : The amino group allows for nucleophilic substitutions, while the quinoline structure facilitates electrophilic aromatic substitutions.
- Reactivity : The compound readily reacts with acid chlorides to form amides, enhancing its potential applications in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against resistant bacterial strains. Studies have shown that quinoline derivatives can effectively inhibit the growth of various pathogens, suggesting potential as new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound are notable. Evidence suggests that it may induce apoptosis in cancer cells through mechanisms such as DNA intercalation or binding to specific receptors involved in cancer pathways. For instance, docking studies have demonstrated strong binding affinities to enzymes and receptors linked to tumorigenesis.
A relevant study evaluated the anticancer effects of related quinoline-pyrimidine compounds, which showed promising results against HepG2 and KB cancer cell lines using MTT assays . This underscores the importance of structural modifications in enhancing anticancer efficacy.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been associated with anti-inflammatory effects. Compounds within this class have been studied for their ability to modulate inflammatory responses, which is crucial in treating chronic diseases characterized by inflammation.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves:
- Starting Materials : Reaction of 2-methyl-3-formylquinoline with ammonia or amine derivatives.
- Process : The reaction is conducted under reflux conditions followed by purification steps such as recrystallization.
Study on Anticancer Activity
A study focused on the synthesis of quinoline derivatives aimed at evaluating their anticancer activities demonstrated that specific structural features significantly influenced their effectiveness against cancer cell lines. The findings indicated that modifications at the amino position could enhance cytotoxicity and selectivity towards cancer cells .
Genotoxicity Assessment
Research assessing the genotoxic potential of compounds similar to this compound utilized comet assays to evaluate DNA damage. Results showed significant genotoxic activity at certain concentrations, emphasizing the need for further investigation into the safety profile of these compounds in therapeutic contexts .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-methylquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANMWNJJOSJZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402206 | |
Record name | 4-methylquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50878-90-5 | |
Record name | 4-methylquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylquinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.